molecular formula C12H21NO4 B050637 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid CAS No. 534602-47-6

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No. B050637
M. Wt: 243.3 g/mol
InChI Key: LNQIKLOOSITZGB-UHFFFAOYSA-N
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Patent
US08822497B2

Procedure details

TFA was added to a solution of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (1 eq) in CH2Cl2 (0.5 M). After stirring for 3 h at it the reaction mixture was concentrated in vacuo and azeotroped once with toluene to give 3-methylpiperidine-3-carboxylic acid (TFA salt). The crude product was used for the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([N:15]1[CH2:20][CH2:19][CH2:18][C:17]([CH3:24])([C:21]([OH:23])=[O:22])[CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[CH3:24][C:17]1([C:21]([OH:23])=[O:22])[CH2:18][CH2:19][CH2:20][NH:15][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h at it the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped once with toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CNCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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